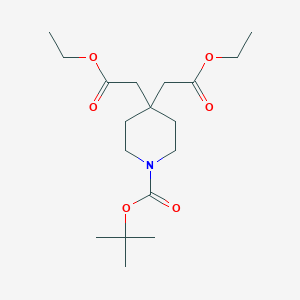

![molecular formula C8H7N3OS B1404255 チエノ[2,3-b]ピリジン-2-カルボヒドラジド CAS No. 2169387-81-7](/img/structure/B1404255.png)

チエノ[2,3-b]ピリジン-2-カルボヒドラジド

概要

説明

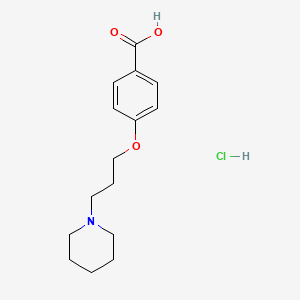

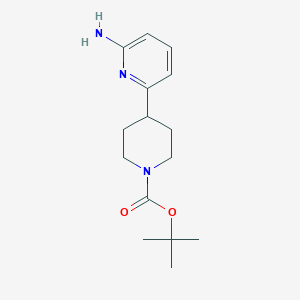

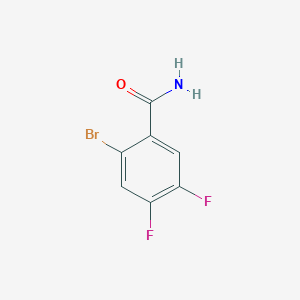

Thieno[2,3-b]pyridine-2-carbohydrazide belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center . Thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against a range of human cancer cell lines .

Synthesis Analysis

Thieno[2,3-b]pyridine-2-carbohydrazide derivative was prepared by the reaction of either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridine-2-carbohydrazide is characterized by a thiophene ring fused to a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving Thieno[2,3-b]pyridine-2-carbohydrazide include its preparation from either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of Thieno[2,3-b]pyridine-2-carbohydrazide can be inferred from its IR and NMR spectra .

科学的研究の応用

チエノ[2,3-b]ピリジン-2-カルボヒドラジド:科学研究アプリケーションの包括的な分析

抗ウイルス薬開発: チエノ[2,3-b]ピリジン誘導体は、新しいクラスの抗ウイルス薬として特定されています。 研究では、タンパク質の代謝標識におけるそれらの有効性が調査されており、これはウイルス複製を理解し、標的とする抗ウイルス療法を開発するために不可欠です .

2. 薬物設計におけるATPポケットの最適化 この化合物の構造により、特に標的タンパク質のATPポケットを満たすことにおける、薬物設計の最適化が可能になります。 これにより、さまざまな病気に対するより効果的な阻害剤の開発につながる可能性があります .

抗がん活性: 研究では、チエノ[2,3-b]ピリジン誘導体は、MCF-7などの癌細胞株に対して細胞毒性を示し、その効果は濃度と治療期間とともに増加することが示されています .

幅広い薬理学的有用性: このクラスの化合物は、抗がん、抗皮膚糸状菌、抗マラリア、抗アルツハイマー病、抗真菌、抗炎症、殺虫、および抗ウイルス活性など、幅広い生物学的活性を持ちます。 それらの汎用性により、薬理学研究の複数の分野で価値があります .

Pim-1キナーゼ阻害: チエノ[2,3-b]ピリジンは、さまざまな細胞プロセスに関与し、いくつかのタイプの癌に関連する酵素であるPim-1キナーゼの阻害剤として報告されています .

抗皮膚糸状菌アプリケーション: それらの抗皮膚糸状菌特性は、皮膚真菌感染症の治療に潜在的な使用を暗示しており、皮膚科学的治療の新しい道を開きます .

抗マラリア特性: この化合物の抗マラリア活性は、世界的に大きな影響を与え続けているマラリアに対する新しい治療法の開発に有望な方向を提供します .

抗アルツハイマー病研究: 抗アルツハイマー病活性により、チエノ[2,3-b]ピリジン誘導体は、神経変性疾患の新しい治療法の開発に貢献する可能性があります .

各アプリケーションの詳細については、および完全な研究論文にアクセスするには、提供された参考文献を参照してください。

チエノ[2,3-b]ピリジン誘導体:新しいクラスの抗ウイルス薬 チエノ[2,3-c]ピリジン誘導体GRK2阻害剤の合成 新規チエノ[2,3-b]ピリジン抗がん剤 チエノ[2,3-b]ピリジンの合成に関する最近の取り組み

Safety and Hazards

Thieno[2,3-b]pyridine-2-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

将来の方向性

Future research directions for Thieno[2,3-b]pyridine-2-carbohydrazide include improving its aqueous solubility, which is a major issue for its clinical application . In addition, further studies are needed to understand its mechanism of action and to develop it as a potential therapeutic agent for various diseases .

作用機序

Target of Action

Thieno[2,3-b]pyridine-2-carbohydrazide derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . These targets play crucial roles in various biological processes, including cell growth, survival, and drug resistance.

Mode of Action

Molecular docking studies suggest that these compounds interact with their targets in a specific manner . For instance, they have been shown to bind to the active site of the aspartic protease from Candida albicans and the gram-negative Salmonella typhimurium binding protein .

Result of Action

Thieno[2,3-b]pyridine-2-carbohydrazide has been shown to have various biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . .

生化学分析

Biochemical Properties

Thieno[2,3-b]pyridine-2-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit Pim-1 kinase, a protein kinase involved in cell survival and proliferation . The interaction between thieno[2,3-b]pyridine-2-carbohydrazide and Pim-1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, thieno[2,3-b]pyridine-2-carbohydrazide has shown interactions with multidrug resistance modulators, which can enhance the efficacy of chemotherapeutic agents .

Cellular Effects

Thieno[2,3-b]pyridine-2-carbohydrazide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, thieno[2,3-b]pyridine-2-carbohydrazide affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of thieno[2,3-b]pyridine-2-carbohydrazide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, thieno[2,3-b]pyridine-2-carbohydrazide inhibits Pim-1 kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream targets . This inhibition disrupts cell survival signaling pathways, leading to cell death. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thieno[2,3-b]pyridine-2-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thieno[2,3-b]pyridine-2-carbohydrazide remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that thieno[2,3-b]pyridine-2-carbohydrazide can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of thieno[2,3-b]pyridine-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, thieno[2,3-b]pyridine-2-carbohydrazide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of thieno[2,3-b]pyridine-2-carbohydrazide .

Metabolic Pathways

Thieno[2,3-b]pyridine-2-carbohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione. These metabolic processes result in the formation of metabolites that can be excreted from the body. Thieno[2,3-b]pyridine-2-carbohydrazide also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels within the cell .

Transport and Distribution

The transport and distribution of thieno[2,3-b]pyridine-2-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, thieno[2,3-b]pyridine-2-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

Thieno[2,3-b]pyridine-2-carbohydrazide exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, thieno[2,3-b]pyridine-2-carbohydrazide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This subcellular localization is crucial for the compound’s biological activity, as it allows for precise interactions with target biomolecules and the modulation of cellular processes .

特性

IUPAC Name |

thieno[2,3-b]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMBAHPJBWIUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

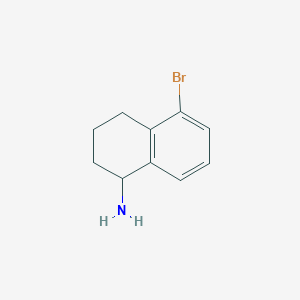

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)